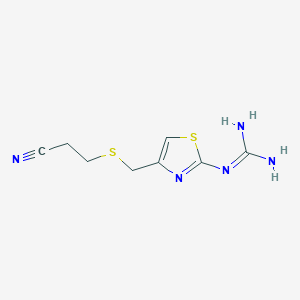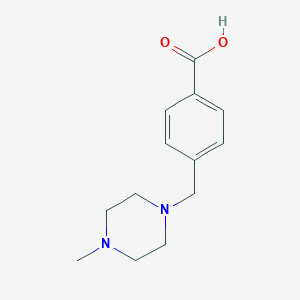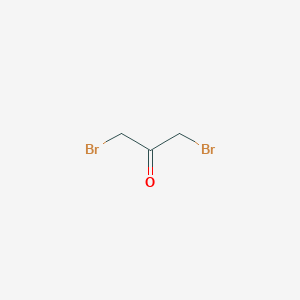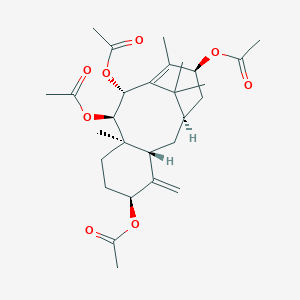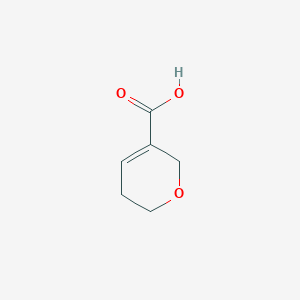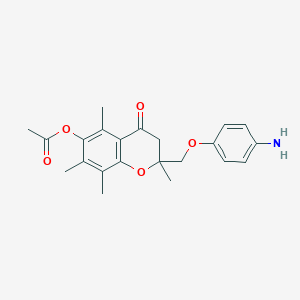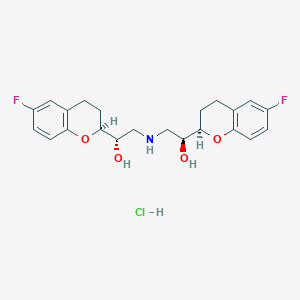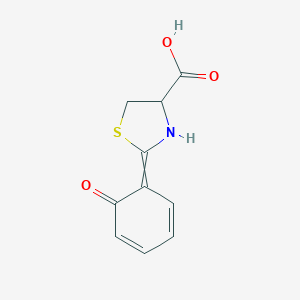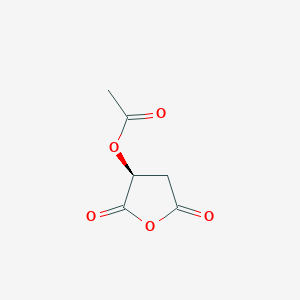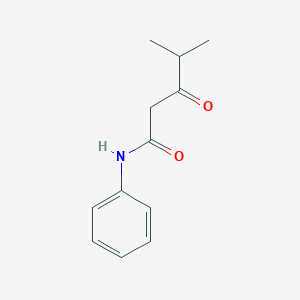
4-methyl-3-oxo-N-phenylpentanamide
Descripción general
Descripción
4-Methyl-3-oxo-N-phenylpentanamide is a chemical compound with the molecular formula C12H15NO2 . It has an average mass of 205.253 Da and a monoisotopic mass of 205.110275 Da . This compound is an important chemical raw material and a medical intermediate .
Synthesis Analysis
The synthesis of 4-methyl-3-oxo-N-phenylpentanamide has been reported in several studies . For instance, a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions has been used to synthesize atorvastatin lactone, a top-selling antihyperlipidemic drug, from 4-methyl-3-oxo-N-phenylpentanamide .Molecular Structure Analysis
The molecular structure of 4-methyl-3-oxo-N-phenylpentanamide consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a density of 1.1±0.1 g/cm3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-methyl-3-oxo-N-phenylpentanamide are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to its functional groups .Physical And Chemical Properties Analysis
4-Methyl-3-oxo-N-phenylpentanamide has a boiling point of 384.4±25.0 °C at 760 mmHg and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.3±3.0 kJ/mol, and the flash point is 158.8±23.3 °C . The compound has an index of refraction of 1.548 and a molar refractivity of 59.0±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Atorvastatin Lactone
4-Methyl-3-oxo-N-phenylpentanamide has been used in the synthesis of atorvastatin lactone, a key intermediate in the production of the antihyperlipidemic drug atorvastatin calcium . The process involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions .
Intermediate in Organic Synthesis
Due to its reactive α,β-unsaturated carbonyl moiety, 4-methyl-3-oxo-N-phenylpentanamide serves as a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
Synthesis of Chalcones
Chalcones are precursors of the biosynthesis of flavonoids present in plants. These motifs serve a wide range of applications, from synthetic to pharmacological to physical spheres . The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
Synthesis of Imidazoles
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Synthesis of Pyrazole Derivatives
Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Material Science Applications
4-Methyl-3-oxo-N-phenylpentanamide could potentially be used in material science applications, given its chemical structure and properties .
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-3-oxo-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHRFDCBLJVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436892 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-oxo-N-phenylpentanamide | |
CAS RN |
124401-38-3 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-methyl-3-oxo-N-phenylpentanamide in pharmaceutical chemistry?
A1: 4-Methyl-3-oxo-N-phenylpentanamide serves as a crucial building block in the multi-step synthesis of atorvastatin. [, ] This compound, also known as N-phenyl-isobutyloylacetamide, reacts with other specific molecules to ultimately form the complex structure of atorvastatin.
Q2: Can you describe a specific chemical reaction involving 4-methyl-3-oxo-N-phenylpentanamide in the context of atorvastatin synthesis?
A2: A study highlighted a concise synthesis of atorvastatin lactone, a precursor to atorvastatin, using 4-methyl-3-oxo-N-phenylpentanamide. [] The researchers employed a Hantzsch-type three-component reaction under high-speed vibration milling conditions. In this reaction, 4-methyl-3-oxo-N-phenylpentanamide reacts with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. This is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone.
Q3: Have any novel impurities been identified during the synthesis of 4-methyl-3-oxo-N-phenylpentanamide?
A3: Yes, researchers have identified and isolated two novel impurities during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, another intermediate in atorvastatin production. [] These impurities are 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. Their structures were characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry.
Q4: Is there structural data available for 4-methyl-3-oxo-N-phenylpentanamide?
A4: Yes, the molecular formula of 4-methyl-3-oxo-N-phenylpentanamide is C12H15NO2, and its molecular weight is 205.25 g/mol. [] Further structural insights can be gleaned from the single-crystal X-ray diffraction data available for the compound, revealing its crystal packing and intermolecular interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

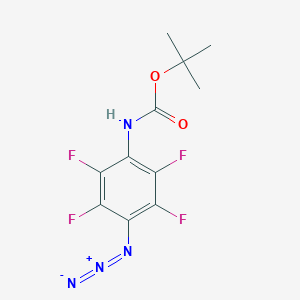
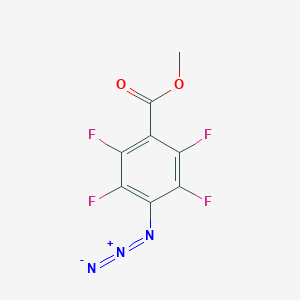
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
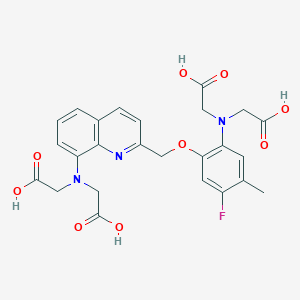
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)
